molecular formula C7H6NNaO5S B12817785 Sodium 2-methyl-3-nitrobenzenesulfonate

Sodium 2-methyl-3-nitrobenzenesulfonate

Cat. No.: B12817785
M. Wt: 239.18 g/mol
InChI Key: PADZMVINEWIQJC-UHFFFAOYSA-M
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Description

Sodium 2-methyl-3-nitrobenzenesulfonate is a nitrobenzenesulfonate derivative with the molecular formula C7H6NNaO5S and a molecular weight of 239.18 g/mol . This compound is of significant interest in organic synthesis and industrial chemistry primarily as a versatile chemical intermediate and building block. Its structure, featuring both a sulfonate group and a nitro group on a methyl-substituted benzene ring, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of dyes, pigments, and functional materials . The sulfonation process for synthesizing related nitrobenzenesulfonates, such as sodium m-nitrobenzenesulfonate, often involves the reaction of the aromatic precursor with sulfonating agents like chlorosulfonic acid, followed by neutralization with a sodium base . The sulfonate group provides high water solubility, while the nitro group is amenable to reduction to an amine, enabling the compound to be used in the formation of azo dyes and other nitrogen-containing compounds. Researchers value this chemical for its potential in creating specialized polymers, as a corrosion inhibitor, or in the preparation of pharmaceutical intermediates. As with all nitroaromatic compounds, appropriate safety precautions should be observed. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6NNaO5S

Molecular Weight

239.18 g/mol

IUPAC Name

sodium;2-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C7H7NO5S.Na/c1-5-6(8(9)10)3-2-4-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1

InChI Key

PADZMVINEWIQJC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methyl-3-nitrobenzenesulfonate can be achieved through a sulfonation reaction. One common method involves the catalytic sulfonation of nitrobenzene using sulfur trioxide in the presence of a sodium tungstate catalyst. The reaction is carried out at temperatures ranging from 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours. The resulting sulfonation liquid is then diluted with water, filtered, neutralized with an alkali, and dried to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced filtration techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-3-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or ozone can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2-methyl-3-aminobenzenesulfonate.

    Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research, including:

1. Organic Synthesis

  • Intermediates for Dyes and Pharmaceuticals : Sodium 2-methyl-3-nitrobenzenesulfonate is commonly used as an intermediate in the synthesis of various organic compounds, particularly dyes and pharmaceuticals .
  • Electrophilic Aromatic Substitution : The compound can undergo substitution reactions to form various derivatives, enhancing its utility in synthetic organic chemistry .

2. Biochemical Research

  • Enzyme Mechanism Studies : It is employed in biochemical assays to study enzyme mechanisms due to its ability to interact with specific molecular targets.
  • Cellular Processes Modulation : The nitro group can undergo redox reactions, generating reactive intermediates that interact with biological molecules, influencing metabolic pathways .

3. Industrial Applications

  • Dyeing Industry : Used as a stabilizer for dyeing fibers and as a developing agent in electroplating processes .
  • Anti-dyeing Agent : Acts as an anti-dyeing agent for vat dyes and sulfur dyes, preventing unwanted coloration during textile processing .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

  • Synthesis of Azo Dyes : Research indicates that this compound is integral in the production of azo dyes, where it acts as a coupling component .
  • Pharmaceutical Development : It has been utilized in synthesizing anticancer drugs, showcasing its potential in medicinal chemistry. The compound's derivatives have shown promising results in preclinical studies targeting cancer cell proliferation .

Mechanism of Action

The mechanism of action of sodium 2-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and facilitates its interaction with various enzymes and proteins. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key analogues identified through computational and experimental studies include:

Compound Name CAS No. Similarity Score Key Structural Differences
N-Methyl-2-nitrobenzenesulfonamide 23530-40-7 0.75 Sulfonamide (-SO₂NHCH₃) vs. sulfonate (-SO₃⁻Na⁺)
2-Methyl-5-nitrobenzenesulfonamide 6269-91-6 0.78 Nitro group at 5-position; sulfonamide functional group
4-Amino-3-nitrobenzenesulfonamide 2360-19-2 0.80 Amino group at 4-position; sulfonamide group
Unspecified nitrobenzenesulfonate derivative 6325-93-5 0.84 Likely positional isomer of nitro/methyl groups

Notes:

  • Functional Group Impact : Sulfonates (e.g., this compound) exhibit higher water solubility and ionic reactivity compared to sulfonamides (e.g., 23530-40-7), which are less polar and more prone to hydrogen bonding .
  • Thermal Stability : Sodium sulfonates generally demonstrate superior thermal stability (decomposition >250°C) versus sulfonamides, which degrade at lower temperatures (~150–200°C) due to weaker N–S bonds .

Spectroscopic and Reactivity Differences

  • Infrared (IR) Spectroscopy : The sulfonate group in this compound shows strong asymmetric S–O stretching bands at 1180–1250 cm⁻¹, distinct from sulfonamides’ S=O stretches at 1300–1350 cm⁻¹ .
  • NMR Spectroscopy : The methyl group at the 2-position in the target compound causes upfield shifts (~δ 2.1–2.3 ppm in ¹H NMR) compared to methyl groups in 5-nitro isomers (e.g., δ 2.4–2.6 ppm) due to altered ring electron density .
  • Reactivity: The nitro group at the 3-position directs electrophilic attacks to the 4- and 6-positions, whereas amino-substituted analogues (e.g., 2360-19-2) show nucleophilic behavior at the amino site .

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